
N-Benzyl-N-methylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-methylpiperazine-1-carboxamide is a chemical compound with the molecular formula C13H20N3O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-methylpiperazine-1-carboxamide typically involves the reaction of N-methylpiperazine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carboxamide bond. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-methylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of N-Benzyl-N-methylpiperazine-1-carboxylic acid.
Reduction: Formation of N-Benzyl-N-methylpiperazine.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
N-Benzyl-N-methylpiperazine-1-carboxamide is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-N-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can bind to receptors and modulate their activity, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
N-Benzylpiperazine: Similar structure but lacks the methyl group on the piperazine ring.
N-Methylpiperazine: Similar structure but lacks the benzyl group.
Piperazine: The parent compound with no substituents.
Uniqueness
N-Benzyl-N-methylpiperazine-1-carboxamide is unique due to the presence of both benzyl and methyl groups, which confer specific chemical properties and biological activities. This dual substitution makes it a versatile compound in various research applications.
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-benzyl-N-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C13H19N3O/c1-15(11-12-5-3-2-4-6-12)13(17)16-9-7-14-8-10-16/h2-6,14H,7-11H2,1H3 |
InChI Key |
JDIKOLJCDVKAKO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Methylphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13211482.png)
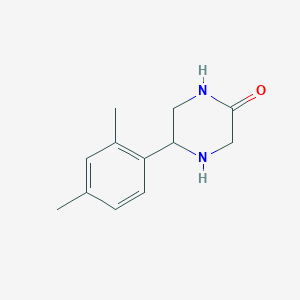
![1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13211498.png)
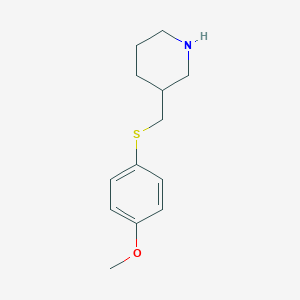
![2-(Chloromethyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B13211517.png)

![3-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid](/img/structure/B13211531.png)
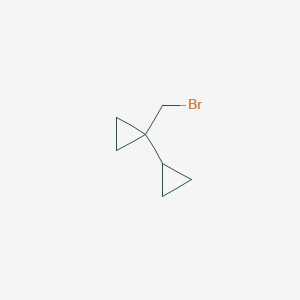
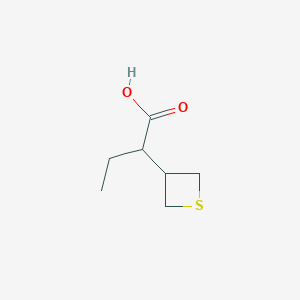
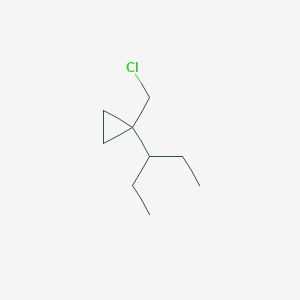
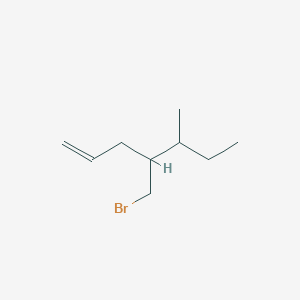

![4-[(2-Methylbenzyl)amino]benzoic acid](/img/structure/B13211573.png)

